Ethylenediamine diacetate

描述

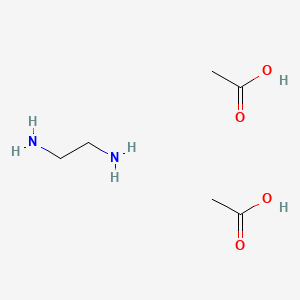

Ethylenediamine diacetate is an organic compound with the chemical formula NH₂CH₂CH₂NH₂ · 2CH₃COOH. It is a derivative of ethylenediamine, where two acetic acid molecules are associated with one ethylenediamine molecule. This compound is known for its chelating properties and is widely used in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Ethylenediamine diacetate can be synthesized by reacting ethylenediamine with acetic acid. The reaction typically involves mixing ethylenediamine with glacial acetic acid in an appropriate solvent, such as ether, under controlled temperature conditions. The mixture is stirred to ensure complete reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation processes .

化学反应分析

Types of Reactions: Ethylenediamine diacetate undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is a key property utilized in many applications.

Substitution Reactions: The amine groups in this compound can participate in substitution reactions with other chemical species.

Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating protons to bases.

Common Reagents and Conditions:

Chelation: Commonly involves metal ions such as copper, nickel, and zinc under aqueous conditions.

Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides under mild to moderate temperatures.

Acid-Base Reactions: Often occur in aqueous solutions with bases like sodium hydroxide or potassium hydroxide.

Major Products Formed:

Chelation: Metal-ethylenediamine diacetate complexes.

Substitution Reactions: Substituted ethylenediamine derivatives.

Acid-Base Reactions: Corresponding salts and water

科学研究应用

Chemical Applications

Catalytic Synthesis

EDDA serves as an effective catalyst in organic synthesis. Notably, it has been utilized in the one-pot synthesis of tetrahydroquinolines through domino reactions involving Knoevenagel and hetero Diels-Alder reactions. This method is significant for developing new pharmaceuticals and biologically active compounds .

Table 1: Summary of Catalytic Reactions Involving EDDA

| Reaction Type | Product Type | Reference |

|---|---|---|

| Domino Knoevenagel/Diels-Alder | Tetrahydroquinolines | |

| Synthesis of Aurones | Functionalized aurones | |

| Microwave-Assisted Synthesis | Various organic compounds |

Biological Applications

Enzyme Mechanisms and Chelation

In biological research, EDDA is employed as a chelating agent to remove metal ions from biological systems, aiding in the study of enzyme mechanisms. Its ability to bind metal ions makes it useful for deactivating metal-dependent enzymes, which is crucial in biochemical assays .

Neuroprotective Properties

Research indicates that EDDA may possess neuroprotective and antioxidant properties, making it a candidate for studying neurodegenerative diseases. Its interaction with GABA receptors suggests potential applications in modulating neuronal excitability .

Table 2: Biological Studies Involving EDDA

| Study Focus | Application | Findings |

|---|---|---|

| Enzyme Mechanisms | Chelation of metal ions | Inhibition of metal-dependent enzymes |

| Neuroprotection | Potential treatment for neurodegeneration | Modulation of GABAergic activity |

Medical Applications

Platinum Complexes in Cancer Therapy

EDDA has been investigated for its role in synthesizing platinum complexes that exhibit anticancer properties. Studies show that certain EDDA-type platinum complexes demonstrate enhanced cytotoxicity against cancer cell lines resistant to traditional treatments like cisplatin. The length of the ligand's ester chain correlates with increased antitumor activity, indicating a promising avenue for developing effective cancer therapies .

Table 3: Anticancer Activity of Platinum Complexes with EDDA

| Complex Type | Cancer Cell Line | Cytotoxic Effect Compared to Cisplatin |

|---|---|---|

| Platinum(II)/(IV) with EDDA | Testicular germ cell tumors | Higher efficacy noted |

| Novel platinum complexes | Various resistant cell lines | Potential to overcome cisplatin resistance |

Industrial Applications

EDDA is utilized in various industrial processes, including:

- Detergent Production: Acts as a stabilizer and chelating agent.

- Agrochemicals: Used to enhance the effectiveness of fertilizers by chelating essential nutrients.

- Material Processing: Employed in the synthesis of polymers and other materials due to its catalytic properties .

Case Study 1: EDDA in Drug Development

A study highlighted the use of EDDA in synthesizing aurones under ultrasound conditions, leading to compounds that inhibit SIRT1, a target in cancer therapy. One compound demonstrated an IC50 value of 1 μM against SIRT1, indicating its potential as a therapeutic agent .

Case Study 2: EDDA-Platinum Complexes

Research on platinum complexes with EDDA ligands showed improved cytotoxic effects against resistant cancer cell lines compared to traditional therapies. The study emphasized the relationship between ligand structure and therapeutic efficacy, paving the way for novel anticancer agents .

作用机制

The primary mechanism of action of ethylenediamine diacetate is its ability to chelate metal ions. This involves the formation of stable complexes with metal ions, effectively neutralizing their catalytic activity. In biological systems, this chelation reduces oxidative stress by preventing the formation of reactive oxygen species. Additionally, in cancer therapy, chelation of metal ions can inhibit tumor growth by depriving cancer cells of essential metal ions .

相似化合物的比较

Ethylenediamine diacetate can be compared with other similar compounds such as:

Ethylenediaminetetraacetic acid (EDTA): Both compounds are chelating agents, but EDTA has a higher chelating capacity due to its four acetic acid groups.

Tetramethylethylenediamine (TMEDA): TMEDA is used as a ligand in coordination chemistry, similar to this compound, but with different steric and electronic properties.

Tetraethylethylenediamine (TEEDA): Another chelating agent with different alkyl groups, providing unique solubility and reactivity characteristics

This compound stands out due to its balanced chelating properties and versatility in various applications, making it a valuable compound in both research and industrial settings.

生物活性

Ethylenediamine diacetate (EDDA) is a chelating agent that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the compound's mechanisms of action, pharmacokinetics, cellular effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Target Interactions:

EDDA primarily interacts with metal ions, forming stable complexes that can influence various biological pathways. Its mechanism involves the complexation with bicarbonate to form carbamate, which subsequently affects the GABAergic system, modulating neuronal excitability through GABA receptor activation.

Biochemical Pathways:

The compound's ability to chelate metal ions plays a crucial role in its biological activity. By sequestering metal ions, EDDA can inhibit metal-dependent enzymes and prevent oxidative damage to biomolecules such as DNA and proteins .

Pharmacokinetics

The pharmacokinetic profile of EDDA indicates a bioavailability of approximately 34% following oral administration. This relatively low bioavailability is attributed to significant first-pass metabolism. The compound exhibits a short half-life of about 0.55 hours, necessitating careful consideration in dosing regimens for therapeutic applications.

Cellular Effects

EDDA has been shown to exert various cellular effects, including:

- Cytotoxicity: Studies indicate that EDDA and its metal complexes exhibit cytotoxic effects on cancer cell lines. For instance, platinum complexes with EDDA ligands demonstrated enhanced antitumor activity compared to traditional agents like cisplatin. The cytotoxicity was correlated with the length of the ester chain in the ligand structure .

- Cell Cycle Arrest: Research has demonstrated that EDDA can induce cell cycle arrest in cancer cells, which may contribute to its potential as an anticancer agent .

Table 1: Cytotoxic Effects of Platinum Complexes with EDDA Ligands

| Ligand Type | Pt Complex | Carbon Chain (R) | Cell Line | Cytotoxic Effect Compared to Cisplatin |

|---|---|---|---|---|

| EDDA IV | PtCl4(EDDA) | Me | 1411HP | Moderate |

| EDDA IV | PtCl4(EDDA) | Et | H12.1 | High |

| EDDA IV | PtCl4(EDDA) | n-Pr | DLD-1 | Low |

This table summarizes findings from studies evaluating the cytotoxic effects of various platinum complexes containing EDDA ligands on different cancer cell lines. The results indicate that longer carbon chains in the ligand enhance cytotoxicity.

属性

IUPAC Name |

acetic acid;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXQBSJDTDGBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436235 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38734-69-9 | |

| Record name | Ethylenediamine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。